Tolvaptan

Receptor selectivity Vasopressin antagonist V2 receptor

Tolvaptan is the definitive selective V2 receptor antagonist—>200-fold selectivity over V1a avoids hemodynamic confounds, enabling clean renal water-handling studies. Unlike IV-only or non-selective vaptans, it provides oral bioavailability (≈56%) and a 6–8 h half-life ideal for titratable aquaretic protocols. As the sole FDA-approved disease-modifying therapy for ADPKD, it is the obligatory reference compound for cystogenesis and renal decline research. Institutional REMS enrollment required for ADPKD use; standard R&D procurement unaffected.

Molecular Formula C26H25ClN2O3
Molecular Weight 448.9 g/mol
CAS No. 150683-30-0
Cat. No. B1682983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolvaptan
CAS150683-30-0
Synonyms7-chloro-5-hydroxy-1-(2-methyl-4-(2-methylbenzoylamino)benzoyl)2,3,4,5-tetrahydro-1H-1-benzazepine
OPC 41061
OPC-41061
OPC41061
Samsca
tolvaptan
Molecular FormulaC26H25ClN2O3
Molecular Weight448.9 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(C4=C3C=CC(=C4)Cl)O)C
InChIInChI=1S/C26H25ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15,24,30H,5,8,13H2,1-2H3,(H,28,31)
InChIKeyGYHCTFXIZSNGJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityIn water, 0.1088 mg/L at 25 °C (est)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tolvaptan CAS 150683-30-0: Selective Vasopressin V2 Receptor Antagonist for Aquaretic Research and Clinical Applications


Tolvaptan (CAS 150683-30-0) is an orally active, non-peptide, competitive antagonist of the arginine vasopressin (AVP) V2 receptor. As a selective V2 receptor antagonist, tolvaptan blocks AVP binding at renal collecting duct V2 receptors, promoting electrolyte-free water excretion (aquaresis) without substantial electrolyte loss [1]. It is distinguished from non-selective V1a/V2 antagonists such as conivaptan and carries unique regulatory designations including FDA approval for both hyponatremia (Samsca) and autosomal dominant polycystic kidney disease (ADPKD; Jynarque), with the latter indication subject to a mandatory REMS program due to hepatotoxicity risk [2].

Why Tolvaptan Cannot Be Simply Interchanged with Conivaptan, Lixivaptan, or Other Vaptans in Research Protocols


Vaptans differ fundamentally in receptor selectivity profiles, route of administration, and regulatory status. Conivaptan is a dual V1a/V2 antagonist requiring intravenous administration [1]. Lixivaptan and satavaptan, while oral V2-selective agents, have distinct pharmacokinetic profiles and have not secured FDA approval for ADPKD [2]. Substitution of tolvaptan with conivaptan alters not only the experimental logistics (IV vs. oral) but also introduces V1a-mediated hemodynamic effects absent with pure V2 antagonism. Additionally, tolvaptan is the only vaptan with a mandatory FDA REMS program, reflecting a hepatotoxicity profile that demands protocol-specific safety monitoring absent for other class members [3].

Quantitative Differentiation of Tolvaptan (150683-30-0) vs. Conivaptan and Other Vaptans: Comparative Evidence for Scientific Selection


Tolvaptan Exhibits Pure V2 Receptor Selectivity, Whereas Conivaptan Demonstrates Dual V1a/V2 Antagonism

Tolvaptan is a pure V2-selective antagonist with a Ki of 0.43 nM for human V2 receptors and >200-fold selectivity over V1a receptors [1]. In contrast, conivaptan is a non-selective V1a/V2 dual antagonist, exhibiting comparable affinity for both receptor subtypes [2]. This fundamental difference means conivaptan engages V1a-mediated vascular and pressor pathways that tolvaptan does not, producing distinct hemodynamic profiles that preclude direct experimental substitution.

Receptor selectivity Vasopressin antagonist V2 receptor

Tolvaptan Demonstrates Distinct Pharmacokinetic Half-Life and Oral Bioavailability Compared to Conivaptan and Satavaptan

Tolvaptan exhibits an elimination half-life of 6-8 hours following oral administration, with an absolute oral bioavailability of approximately 56% (range 42-80%) [1]. In comparison, conivaptan has a substantially longer half-life of 31-78 hours but is primarily administered intravenously [2]. Satavaptan shows a half-life of 14-17 hours, and lixivaptan 7-10 hours [2]. The shorter half-life of tolvaptan enables more precise titration and rapid clearance upon discontinuation, which is clinically relevant for managing overcorrection risk in hyponatremia protocols.

Pharmacokinetics Half-life Bioavailability

Tolvaptan vs. Conivaptan: Comparable Hyponatremia Correction Efficacy with Different Route and Safety Profiles

In a retrospective cohort study of neurocritically ill patients with hyponatremia, tolvaptan (oral) produced a mean maximal serum sodium increase of 7.9 mEq/L at 24 hours post-dose, compared to 5.2 mEq/L for conivaptan (IV) [1]. The primary efficacy outcome (increase ≥4 mEq/L in 24 hours) was achieved in 70% of tolvaptan patients versus 64.3% of conivaptan patients (P=1.0) [2]. However, hypotension occurred in 52% of tolvaptan patients versus 20% with conivaptan, while hypokalemia was observed in 40% of conivaptan patients [1]. Sodium overcorrection (>12 mEq/L/24h) occurred in 19% of tolvaptan patients and 0% of conivaptan patients [1].

Clinical efficacy Hyponatremia Sodium correction

Tolvaptan Is Subject to FDA REMS Requirement for Hepatotoxicity, a Regulatory Distinction Not Applicable to Conivaptan, Lixivaptan, or Satavaptan

Tolvaptan carries an FDA boxed warning for serious and potentially fatal liver injury, with acute liver failure requiring transplantation reported [1]. Consequently, tolvaptan for ADPKD (Jynarque) is available only through a restricted REMS program requiring prescriber, pharmacy, and patient enrollment, with mandated liver enzyme monitoring before initiation, at 2 and 4 weeks, monthly for 18 months, and every 3 months thereafter [1][2]. In the REMS program, the incidence of severe drug-induced liver injury was 0.78% (incidence rate 0.64 per 100 patient-years) compared to 5.5% in clinical trials, demonstrating that mandated monitoring reduces but does not eliminate hepatotoxicity risk [3]. Conivaptan, lixivaptan, and satavaptan do not carry comparable boxed warnings or REMS requirements.

Safety Hepatotoxicity REMS

Tolvaptan Is the Only Vaptan FDA-Approved for ADPKD and the First Approved Disease-Modifying Therapy for This Indication

Tolvaptan is the first and currently only FDA-approved disease-modifying therapy for autosomal dominant polycystic kidney disease (ADPKD), receiving orphan drug designation and approval in April 2018 for slowing kidney function decline in adults at risk of rapidly progressing ADPKD [1][2]. A systematic review of four randomized controlled trials including 1,775 patients confirmed that tolvaptan significantly delayed estimated glomerular filtration rate (eGFR) decline and total kidney volume increase compared to placebo [3]. Long-term real-world data demonstrated a 14% reduction in kidney function decline with tolvaptan treatment [4]. Conivaptan, lixivaptan, satavaptan, and mozavaptan lack any FDA approval for ADPKD.

ADPKD Disease modification FDA approval

Tolvaptan Produces Pure Aquaresis (Electrolyte-Free Water Clearance) Distinct from Furosemide's Natriuretic Diuresis

In heart failure models, tolvaptan markedly elevated electrolyte-free water clearance (E-CH2O) to a positive value without affecting electrolyte clearance, whereas furosemide elevated only electrolyte clearance (E-Cosm) without affecting E-CH2O [1]. In a clinical subanalysis of heart failure patients, tolvaptan produced significantly higher Δfree-water clearance compared to furosemide (β = 0.667; p < 0.0001) [2]. V2-selective vaptans as a class induce hypotonic diuresis without substantially affecting electrolyte excretion, in contrast to conventional diuretics [3]. This aquaretic mechanism enables correction of hyponatremia without causing electrolyte depletion.

Aquaresis Free water clearance Electrolyte excretion

Optimal Research and Procurement Scenarios for Tolvaptan (CAS 150683-30-0) Based on Quantitative Differentiation Evidence


Investigating Pure V2-Mediated Aquaresis Without V1a Receptor Confounding

Tolvaptan is the preferred vaptan for studies requiring selective V2 receptor blockade without V1a-mediated vascular or pressor effects. Its >200-fold selectivity over V1a receptors enables clean mechanistic interrogation of renal water handling pathways, unlike conivaptan's dual V1a/V2 antagonism which introduces hemodynamic variables that confound interpretation [1][2]. Experimental designs examining AVP-mediated cAMP signaling, aquaporin-2 trafficking, or electrolyte-free water clearance in isolated kidney preparations should utilize tolvaptan as the V2-selective tool compound.

ADPKD Disease Modification Research and Clinical Trial Protocols

Tolvaptan is the only FDA-approved disease-modifying therapy for ADPKD and the sole vaptan validated to slow kidney function decline in this patient population [1][2]. Research protocols investigating cystogenesis, renal function decline, or combination therapies (e.g., with SGLT2 inhibitors or somatostatin derivatives) must use tolvaptan as the reference V2 antagonist, as no alternative vaptan possesses regulatory approval or demonstrated efficacy for ADPKD. Procurement for ADPKD studies requires institutional REMS enrollment and protocol-specific liver monitoring [3].

Hyponatremia Research Requiring Oral Dosing with Defined Pharmacokinetics

For hyponatremia studies requiring oral administration and predictable pharmacokinetics, tolvaptan offers a 6-8 hour half-life with ~56% oral bioavailability, enabling dose titration and washout within 24 hours [1][2]. This contrasts with IV-only conivaptan (which imposes logistical constraints) and longer-acting satavaptan (14-17 hour half-life). Protocols assessing sodium correction kinetics or overcorrection risk benefit from tolvaptan's intermediate half-life, which balances sustained efficacy with manageable risk of overly rapid correction [3].

Comparative Diuretic Research: Distinguishing Aquaretic vs. Natriuretic Mechanisms

Tolvaptan serves as the prototypical aquaretic agent for studies comparing pure electrolyte-free water excretion (aquaresis) against natriuretic diuretics like furosemide. The quantitatively demonstrated elevation of free water clearance (β=0.667, p<0.0001) without affecting electrolyte excretion provides a mechanistic benchmark for evaluating novel aquaretic candidates or combination diuretic strategies [1][2]. This differential mechanism is critical for heart failure research where electrolyte preservation is therapeutically advantageous.

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